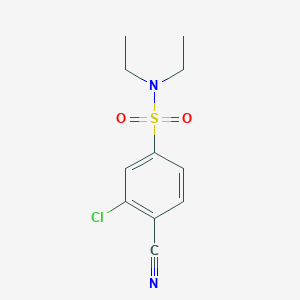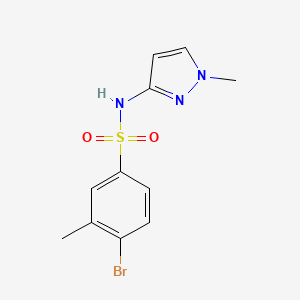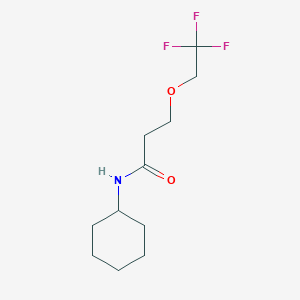
N-benzyl-N-(1-phenylcyclopentyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(1-phenylcyclopentyl)formamide is an organic compound with the molecular formula C19H21NO It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a benzyl group and a 1-phenylcyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1-phenylcyclopentyl)formamide typically involves the reaction of benzylamine with 1-phenylcyclopentanone in the presence of formic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired formamide compound. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-benzyl-N-(1-phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of this compound.
科学研究应用
N-benzyl-N-(1-phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-benzyl-N-(1-phenylcyclopentyl)formamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structural features allow it to fit into the enzyme’s binding pocket, thereby blocking its activity. Additionally, the compound can interact with various signaling pathways, modulating cellular responses and functions.
相似化合物的比较
Similar Compounds
N-benzylformamide: A simpler derivative where the 1-phenylcyclopentyl group is replaced by a hydrogen atom.
N-phenylformamide: Another derivative where the benzyl group is replaced by a phenyl group.
N-cyclopentylformamide: A derivative where the benzyl group is replaced by a cyclopentyl group.
Uniqueness
N-benzyl-N-(1-phenylcyclopentyl)formamide is unique due to the presence of both a benzyl group and a 1-phenylcyclopentyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable entity for various research applications.
属性
分子式 |
C19H21NO |
|---|---|
分子量 |
279.4 g/mol |
IUPAC 名称 |
N-benzyl-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C19H21NO/c21-16-20(15-17-9-3-1-4-10-17)19(13-7-8-14-19)18-11-5-2-6-12-18/h1-6,9-12,16H,7-8,13-15H2 |
InChI 键 |
XSAUSVUTOQEXQL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2)N(CC3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)








